Nateglinide is a synthetic amino acid derivative that acts as a rapid and short-acting insulin secretagogue. [] It belongs to the meglitinide class of antidiabetic agents. [] Nateglinide is widely used in scientific research to investigate its mechanism of action, its interactions with other drugs, and its potential applications in the treatment of type 2 diabetes mellitus.
Synthesis Analysis
The synthesis of Nateglinide involves a multi-step process that typically includes the following key steps: []
Molecular Structure Analysis
Nateglinide consists of a D-phenylalanine moiety linked to a trans-4-isopropylcyclohexane carboxylic acid moiety through an amide bond. [, ] The stereochemistry of the phenylalanine moiety is crucial for its pharmacological activity. [, ]
Mechanism of Action
Nateglinide acts by selectively binding to and blocking the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This binding inhibits potassium efflux from the beta cells, leading to membrane depolarization. [] Depolarization opens voltage-gated calcium channels, increasing intracellular calcium concentrations and ultimately triggering insulin secretion. [] Nateglinide exhibits a rapid onset and short duration of action, primarily targeting the early phase of insulin release. [, , , ] This characteristic action profile makes it particularly effective in controlling postprandial hyperglycemia. [, , ]
Physical and Chemical Properties Analysis
Chemical Formula: C19H27NO4 [, ]
Molecular Weight: 333.41 g/mol [, ]
Appearance: White to off-white crystalline powder [, , ]
Solubility: Practically insoluble in water; freely soluble in methanol; soluble in ethanol [, , ]
Applications
Investigating the role of KATP channels in insulin secretion: Nateglinide is a valuable tool in understanding the complex mechanisms regulating insulin release from pancreatic beta cells. [, ]
Developing novel antidiabetic therapies: Nateglinide's unique pharmacokinetic and pharmacodynamic properties make it a model compound for designing improved insulin secretagogues. [, , ]
Studying drug-drug interactions: Nateglinide is used in clinical pharmacology research to evaluate potential interactions with other drugs metabolized by CYP2C9 and CYP3A4. [, , , ]
Developing controlled release formulations: Researchers are exploring various drug delivery systems, such as enteric-coated granules and microsponges, to achieve controlled release of nateglinide and improve its therapeutic efficacy. [, , ]
Future Directions
Development of novel nateglinide analogues with improved pharmacokinetic profiles: Future research could focus on synthesizing derivatives with longer half-lives to reduce dosing frequency and potentially improve patient compliance. [, , ]
Investigating the potential of nateglinide in combination therapies: Combining nateglinide with other antidiabetic agents, such as metformin or GLP-1 agonists, could provide additive or synergistic effects in managing hyperglycemia. [, , ]
Elucidating the role of transporters in nateglinide disposition: Further research is needed to fully characterize the contribution of transporters, like monocarboxylate transporter 6 (MCT6), in the intestinal absorption and disposition of nateglinide. [, ]
Exploring the potential extra-pancreatic effects of nateglinide: Emerging evidence suggests that nateglinide may have vasorelaxant effects through its action on vascular smooth muscle cells. [] Further investigation of these effects could lead to new therapeutic applications.
Related Compounds
L-Nateglinide
L-Nateglinide is the enantiomer of Nateglinide, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. []
Relevance: While both Nateglinide and L-Nateglinide inhibit K(ATP) channels, L-Nateglinide exhibits lower potency. [] Pharmacokinetic studies in Goto-Kakizaki rats, a model for type 2 diabetes, revealed that L-Nateglinide has higher clearance and volume of distribution compared to Nateglinide. [] This suggests that the stereochemistry of Nateglinide significantly influences its pharmacological and pharmacokinetic properties.
Glibenclamide
Glibenclamide is a second-generation sulfonylurea drug commonly used in treating type 2 diabetes. [] It acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic beta-cell K(ATP) channel, leading to channel closure, membrane depolarization, and ultimately, insulin secretion. []
Relevance: Glibenclamide served as a reference compound in several studies investigating Nateglinide's mechanism of action. [, ] Although both drugs target the K(ATP) channel, Nateglinide exhibits a quicker onset and shorter duration of action than Glibenclamide, resulting in distinct insulin release characteristics. [] This difference in kinetics is attributed to Nateglinide's rapid association and dissociation from the SUR1 receptor compared to Glibenclamide's slower, longer-lasting interaction. [, , ]
Glimepiride
Glimepiride is another commonly prescribed sulfonylurea drug for managing type 2 diabetes. Like Glibenclamide, it binds to the SUR1 subunit of K(ATP) channels, stimulating insulin secretion. []
Relevance: Glimepiride was investigated alongside Nateglinide in a head-to-head comparison study involving patients with type 2 diabetes. [] This study revealed that while both drugs effectively lowered blood glucose levels, Nateglinide demonstrated a greater reduction in postprandial blood glucose and HbA1c levels compared to Glimepiride. This difference highlights the potential advantages of Nateglinide's rapid onset and short duration of action in managing postprandial hyperglycemia.
Repaglinide
Repaglinide, alongside Nateglinide, belongs to the meglitinide class of antidiabetic drugs. [, ] These drugs also target the SUR1 subunit of pancreatic beta-cell K(ATP) channels but differ subtly in their binding properties and pharmacokinetic profiles.
Relevance: Repaglinide serves as a crucial comparative agent in understanding Nateglinide's pharmacology. [, ] While both drugs share the same mechanism of action, Nateglinide exhibits a faster onset and shorter duration of action than Repaglinide, leading to more effective control of postprandial glucose spikes and reduced risk of hypoglycemia. [, , ] This difference in kinetics highlights the impact of subtle structural variations within the meglitinide class on their therapeutic profiles.
Mitiglinide
Mitiglinide, another member of the meglitinide family, exerts its antidiabetic effect by enhancing early-phase insulin secretion through interaction with K(ATP) channels in pancreatic beta-cells. []
Relevance: Mitiglinide's efficacy and safety were directly compared to Nateglinide in a prospective randomized multicenter trial involving Korean patients with type 2 diabetes. [] Results demonstrated that Mitiglinide effectively reduced HbA1c levels, with a similar magnitude of effect observed for Nateglinide. Importantly, both drugs exhibited comparable safety profiles. These findings suggest that Mitiglinide, like Nateglinide, holds promise as a glucose-lowering agent with potential cardioprotective benefits in managing type 2 diabetes.
Tolbutamide
Relevance: Tolbutamide was included in studies investigating the mechanism of Nateglinide's action on GLP-1 secretion. [] Despite sharing the ability to enhance insulin secretion, Tolbutamide did not stimulate GLP-1 release from human intestinal L cells, unlike Nateglinide. This finding suggests that Nateglinide might exert its antidiabetic effects through additional mechanisms beyond K(ATP) channel modulation in pancreatic beta-cells.
Metformin Hydrochloride
Metformin hydrochloride is a widely prescribed biguanide medication for managing type 2 diabetes. [] Its primary mechanism involves reducing hepatic glucose production and improving insulin sensitivity.
Relevance: Numerous studies have explored the combination of Metformin hydrochloride with Nateglinide for enhanced glycemic control. [, , , ] Clinical trials demonstrated that combining these drugs effectively controlled both fasting and postprandial glucose levels, highlighting the potential benefits of combining agents with complementary mechanisms of action in managing type 2 diabetes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML-346 is an activator of the heat shock response that induces the expression of the heat shock proteins HSP70, HSP40, and HSP27.1 It induces the expression of the oxidative stress response genes HO1, GCLM, and BiP in mouse embryonic fibroblasts (MEFs) and pretreatment protects cells from severe heat shock-induced death and H2O2-induced apoptosis. It promotes folding of metastable proteins in models of conformational disease, including cellular models of Huntingtin aggregation and cystic fibrosis. It reduces aggregate formation in PC12 cells expressing human Huntingtin exon 1 containing a 74 glutamine expansion when used at a concentration of 10 µM. It also corrects trafficking of cystic fibrosis transmembrane conductance regulator proteins bearing the F508 deletion (ΔF508-CFTR) mutation carried by the majority of cystic fibrosis patients, leading to increased cell surface expression. ML346 is a Hsp70 activator and a Novel Modulator of Proteostasis for Protein Conformational Diseases. ML346 belongs to the barbituric acid scaffold. ML346 induces HSF-1-dependent chaperone expression and restores protein folding in conformational disease models. These effects are mediated by novel mechanisms involving FOXO, HSF-1, and Nfr-2.
ML-349 is a selective and reversible inhibitor of lysophospholipase 2 (LYPLA2; Kis = 230 and >10,000 nM for human recombinant LYPLA2 and LYPLA1, respectively). Treatment with ML-349 results in >95% inhibition of LYPLA2 with no change in the activity of 25 other serine hydrolases in BW5147 murine T cell hybridoma cells. ML-349 almost completely inhibits LYPLA2 in HEK293T and mouse T cells and in vivo in murine lung, heart, and kidneys. It partially inhibits LYPLA2 in murine brain. Novel Selective inhibitor of LYPLA2; Antagonist of the human trace amine associated receptor 1 (TAAR1) ML349 is a reversible APT2 inhibitor with Ki = 120 nM. ML349 is highly selective within the serine hydrolase enzyme family, it could still interact with other cellular targets. In human cell lysates, biotinylated-ML349 enriches a recurring set of proteins, including metabolite kinases and flavin-dependent oxidoreductases that are potentially enhanced by avidity-driven multimeric interactions. ML349 achieves target engagement and hydrolase selectivity in living mice.
ML350 , also known as CYM-50202, is an antagonist of KOR (IC50 = 12.6 nM) with good and moderate selectivity against the DOR and MOR. CYM-50202 displayed high solubility, an encouraging pharmacokinetic (PK) profile in rat, and excellent CNS penetration. Perhaps more importantly, CYM-50202
did not display long lasting pharmacodynamic effects observed with prototypical KOR antagonists.
Lysophospholipase 1 (LYPLA1) is a protein palmitoyl thioesterase responsible for depalmitoylation of the oncogene HRas. Palmitoylation of such oncogenes is thought to be required for trafficking and malignant transformation, making LYPLA1 a target for downregulating oncogenic signaling. ML-348 is a reversible LYPLA1 inhibitor with an IC50 value of 210 nM. It is 14-fold selective for LYPLA1 over LYPLA2 (IC50 = >3,000) and demonstrates little activity against a panel of more than 20 other serine hydrolases (IC50s = >10,000). ML348, also known as CID 3238952; SID 160654487, is a reversible LYPLA1 inhibitor with an IC50 value of 210 nM. Multiple oncogenes, including HRAS and SRC, require palmitoylation for malignant transformation. Lysophospholipase 1 (LYPLA1) has been identified as a candidate protein palmitoyl thioesterase responsible for HRAS depalmitoylation in mammalian cells.
Lipoxygenases (LOs) are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to generate unsaturated fatty acid hydroperoxides. The immediate products of 15-LO fatty acid oxidation act as mediators in inflammation, thrombosis, and cancer. ML351 is an inhibitor of human reticulocyte 15-LO-1 (IC50 = 200 nM) with >250-fold selectivity over the related enzymes 5-LO, platelet 12-LO, 15-LO-2, ovine COX-1, and human COX-2.3,4 ML351 was shown to be protective against oxidative glutamate toxicity in mouse neuronal HT-22 cells and significantly reduced infarct size in an in vivo mouse model for ischemic stroke. ML 351 is a selective 12/15 LOX inhibitor that is active in vivo.
ML-352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively. It is selective for CHT over dopamine, norepinephrine, and serotonin transporters in HEK293 cells expressing human transporters when used at a concentration of 5 μM as well as a panel of 68 G protein-coupled receptors, ion channels, and transporters when used at a concentration of 10 μM. ML-352 (5 μM) increases cell surface expression of CHT without affecting total protein levels. ML352 is a noncompetitive inhibitor of the presynaptic choline transporter.